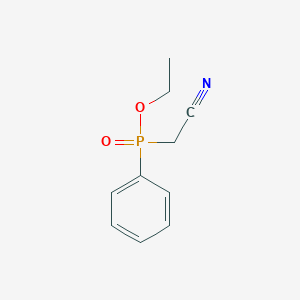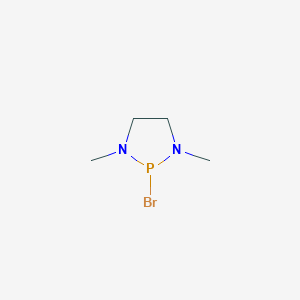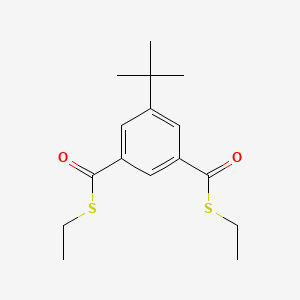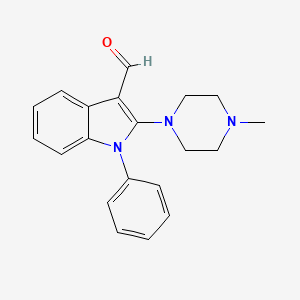![molecular formula C15H16O2S B14506157 {[2-(Benzenesulfinyl)ethoxy]methyl}benzene CAS No. 63383-18-6](/img/structure/B14506157.png)
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene is an organic compound characterized by the presence of a benzenesulfinyl group attached to an ethoxy group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzenesulfinyl)ethoxy]methyl}benzene typically involves the reaction of benzenesulfinyl chloride with an appropriate ethoxy-containing benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
Chemical Reactions Analysis
Types of Reactions
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: A variety of substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(Benzenesulfinyl)ethoxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to the structure and function of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
{[2-(Benzenesulfonyl)ethoxy]methyl}benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains an ethoxy group and a dimethylamino group, but lacks the benzenesulfinyl moiety.
Uniqueness
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential applications. The combination of the ethoxy and benzenesulfinyl groups allows for a wide range of chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63383-18-6 |
|---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-(benzenesulfinyl)ethoxymethylbenzene |
InChI |
InChI=1S/C15H16O2S/c16-18(15-9-5-2-6-10-15)12-11-17-13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI Key |
BGDAOWMCYJLODR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)
![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)


![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)


![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)

![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)

